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molecular formula C14H19NO4 B8563822 3-(Dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one CAS No. 10078-54-3

3-(Dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one

Cat. No. B8563822
M. Wt: 265.30 g/mol
InChI Key: JIGZEKCEQRCNIS-UHFFFAOYSA-N
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Patent
US05612340

Procedure details

0.5 g (2.38 mmol) of 3,4,5-trimethoxyacetophenone is stirred in 2.7 ml of dimethylformamide diethylacetal for 96 h at 110°. After cooling to 0°, filtering and drying, 3-dimethylamino-1-(3,4,5-trimethoxy-phenyl)-2-propen-1-one is obtained; 1H-NMR (DMSO): 2.9 (3H,s), 3.1 (3H,s), 3.7 (3H,s), 3.85 (6H,s), 5.83 (1H,d), 7.19 (2H,s), 7.7 (1H,d).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[C:6]([O:14][CH3:15])[CH:5]=1)=[O:3].C(O[CH:19](OCC)[N:20]([CH3:22])[CH3:21])C>>[CH3:19][N:20]([CH3:22])[CH:21]=[CH:1][C:2]([C:4]1[CH:5]=[C:6]([O:14][CH3:15])[C:7]([O:12][CH3:13])=[C:8]([O:10][CH3:11])[CH:9]=1)=[O:3]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)OC(N(C)C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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